1,4-Dichloro-7-sulphamoylisoquinoline
Description
1,4-Dichloro-7-sulphamoylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with two chlorine atoms at positions 1 and 4 and a sulphamoyl (-SO₂NH₂) group at position 6.
Properties
Molecular Formula |
C9H6Cl2N2O2S |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1,4-dichloroisoquinoline-7-sulfonamide |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H,(H2,12,14,15) |
InChI Key |
GYDCGSGYCLVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical structural distinctions between 1,4-Dichloro-7-sulphamoylisoquinoline and related compounds from the evidence:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Implications |
|---|---|---|---|---|
| This compound | Cl (1,4), -SO₂NH₂ (7) | ~276.07 | Sulphamoyl, dichloro | Enhanced solubility and target binding |
| (R)-7-(Azepan-3-ylamino)-8-chloro-... [1] | Cl (8), -COOH (3), azepane, cyclopropyl | ~452.9 (free acid) | Carboxylic acid, fluoro, azepane | Antibiotic activity (quinolone class) |
| 7-Chloro-3-carboxylate derivative [3] | Cl (7), -COO(benzyl), sulphonamido (N-linked) | ~600 (estimated) | Sulphonamido, benzyl ester | Altered pharmacokinetics (ester hydrolysis) |
| 5-Sulphonyl-diazepane isoquinoline [4] | -SO₂-(diazepane), methyl | 306.4 | Sulphonyl, diazepane, +1 charge | Cationic nature may affect membrane permeation |
Functional Group Analysis
- Sulphamoyl vs. In contrast, the carboxylic acid (-COOH) in [1] may limit membrane permeability due to ionization at physiological pH .
- Halogen Substitution: The 1,4-dichloro pattern in the target compound likely increases lipophilicity compared to mono-chloro analogs (e.g., 7-chloro in [3], 8-chloro in [1]), which could enhance tissue penetration but reduce aqueous solubility.
- Chiral and Bulky Substituents : Compounds like [1] and [4] incorporate chiral centers (azepane, diazepane) and bulky groups (cyclopropyl), which may influence stereoselective binding to biological targets but complicate synthesis .
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